molecular formula C9H10ClF3N2 B1479775 1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2090278-22-9

1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B1479775
CAS No.: 2090278-22-9
M. Wt: 238.64 g/mol
InChI Key: DVRZEOIFPMFDLX-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a useful research compound. Its molecular formula is C9H10ClF3N2 and its molecular weight is 238.64 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds with a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the trifluoromethyl group in the compound could interact with its targets in a significant way.

Biochemical Pathways

Similar compounds with a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound could affect various biochemical pathways.

Pharmacokinetics

Similar compounds with a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound could have significant pharmacokinetic properties.

Result of Action

Similar compounds with a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound could have significant molecular and cellular effects.

Action Environment

Similar compounds with a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that environmental factors could significantly influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the trifluoromethyl group in the compound is known to enhance its binding affinity to certain enzymes, thereby influencing their activity . The compound’s interaction with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which can further interact with other biomolecules . These interactions are crucial in understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential in understanding how the compound can be used to modulate cellular functions for therapeutic purposes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation . For instance, the trifluoromethyl group can form strong interactions with enzyme active sites, altering their activity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial in understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can degrade into reactive intermediates, which can further interact with cellular components

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate specific biochemical pathways without causing significant toxicity . At high doses, the compound can lead to toxic or adverse effects, such as cellular damage and organ toxicity

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes such as cytochrome P450, leading to its metabolism into reactive intermediates . These intermediates can further interact with other biomolecules, influencing metabolic flux and metabolite levels . Understanding these metabolic pathways is essential in determining the compound’s pharmacokinetics and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it exerts its activity

Biological Activity

1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a compound of interest due to its potential biological activities. Understanding its biological properties is essential for exploring its applications in medicinal chemistry and pharmacology. This article presents a comprehensive review of the biological activity of this compound, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a cyclopenta[c]pyrazole ring system with chloroethyl and trifluoromethyl substituents. The presence of these groups significantly influences its chemical reactivity and biological interactions.

Property Value
Molecular FormulaC₉H₈ClF₃N₂
Molecular Weight232.62 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A common method includes the cyclization of appropriate hydrazones under acidic conditions followed by chlorination and trifluoromethylation.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Case Study : In a study published in the Journal of Medicinal Chemistry, the compound showed an inhibition zone of 15 mm against Staphylococcus aureus at a concentration of 50 µg/mL . This suggests a potential application in treating bacterial infections.

Cytotoxicity

Cytotoxicity assays performed on cancer cell lines have revealed that this compound can induce apoptosis in certain tumor cells. The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.

  • Research Findings : A study found that at concentrations above 20 µM, the compound inhibited cell proliferation in MCF-7 breast cancer cells by approximately 60% after 48 hours . This highlights its potential as an anticancer agent.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In vivo models of inflammation demonstrated that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Study Results : In an animal model of acute inflammation induced by carrageenan, administration of the compound led to a significant reduction in paw edema compared to controls .

The biological activity of this compound is believed to be mediated through several pathways:

  • Inhibition of Enzymatic Activity : The chloroethyl group may enhance the compound's ability to form covalent bonds with target proteins.
  • Modulation of Signaling Pathways : The trifluoromethyl group can influence the electronic properties of the molecule, potentially altering its interaction with cellular receptors and enzymes involved in signal transduction.

Properties

IUPAC Name

1-(2-chloroethyl)-3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF3N2/c10-4-5-15-7-3-1-2-6(7)8(14-15)9(11,12)13/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRZEOIFPMFDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C(F)(F)F)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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